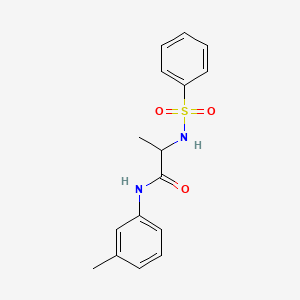
N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide
Übersicht
Beschreibung
N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide, also known as MPSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool in studying various biological processes. In
Wissenschaftliche Forschungsanwendungen
N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide has been found to have a range of applications in scientific research. One of the main uses of this compound is in the study of proteases, enzymes that catalyze the breakdown of proteins. This compound is a potent inhibitor of several proteases, including cathepsin B, cathepsin L, and calpain. This makes this compound a valuable tool in studying the role of these proteases in various biological processes, such as cell death and inflammation.
Wirkmechanismus
The mechanism of action of N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide involves its binding to the active site of proteases, thereby inhibiting their activity. This compound has been found to interact with several amino acid residues in the active site of proteases, including cysteine and histidine. This interaction leads to the formation of a stable complex between this compound and the protease, preventing the protease from carrying out its normal function.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its role as a protease inhibitor, this compound has been found to have anti-inflammatory effects. This is thought to be due to its ability to inhibit the activity of proteases that are involved in the inflammatory response. This compound has also been found to have neuroprotective effects, potentially due to its ability to inhibit the activity of calpain, a protease that is involved in neuronal cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide in lab experiments is its potency as a protease inhibitor. This allows for the study of proteases at low concentrations, which can be important in understanding their role in biological processes. Additionally, this compound has been found to be stable in a range of solvents, allowing for its use in a variety of experimental conditions. However, one limitation of using this compound is its potential for off-target effects. This compound has been found to inhibit the activity of several proteases, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide. One area of interest is in the development of this compound derivatives with improved potency and selectivity for specific proteases. Additionally, the use of this compound in the study of proteases involved in disease processes, such as cancer and Alzheimer's disease, could provide valuable insights into the role of these proteases in disease progression. Finally, the development of this compound-based probes for imaging protease activity in vivo could have important applications in diagnostic and therapeutic settings.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research due to its ability to inhibit the activity of several proteases. The synthesis of this compound is relatively straightforward, and its stability in a range of solvents makes it a versatile compound for use in lab experiments. This compound has a range of potential applications in the study of biological processes, and future research on this compound could provide valuable insights into the role of proteases in health and disease.
Eigenschaften
IUPAC Name |
2-(benzenesulfonamido)-N-(3-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-7-6-8-14(11-12)17-16(19)13(2)18-22(20,21)15-9-4-3-5-10-15/h3-11,13,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKMQHQBMMNWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-N-isopropylbenzenesulfonamide](/img/structure/B4116547.png)
![N-[2-(1-cyclohexen-1-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B4116552.png)
![2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B4116563.png)




![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4116609.png)
![2-(4-methyl-3-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4116619.png)
![N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4116622.png)
![methyl 4-[7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4116623.png)
![7-methyl-1-[4-(methylthio)phenyl]-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116632.png)
![1-(4-chlorophenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116640.png)
![N,N'-[4-(4-morpholinyl)-1,3-phenylene]bis(3-ethoxybenzamide)](/img/structure/B4116644.png)